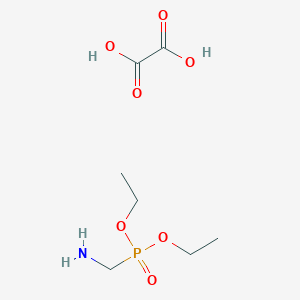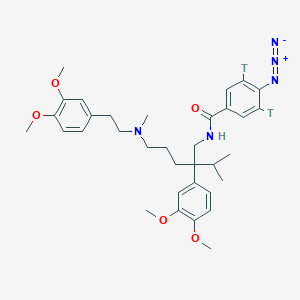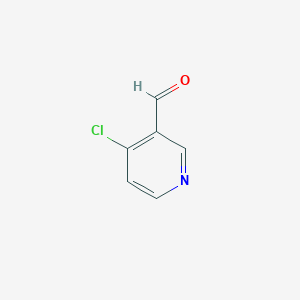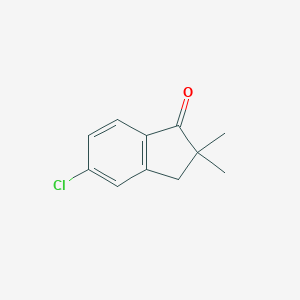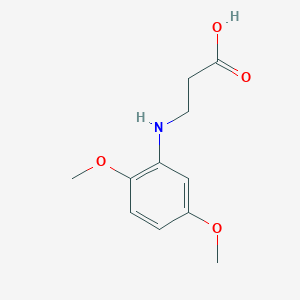
3-(2,5-Dimethoxyanilino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyanilino)propanoic acid (DMAP) is a synthetic compound that has been widely used in scientific research for its unique properties. DMAP is a derivative of aniline and is commonly used as a reagent in organic chemistry. It is also known as a non-steroidal anti-inflammatory drug (NSAID) and has been found to have potential therapeutic applications in the treatment of certain diseases.
作用機序
The mechanism of action of DMAP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition by DMAP may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DMAP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antipyretic effects, which make it a potential candidate for the treatment of fever. DMAP has been shown to have a low toxicity profile and is generally well-tolerated in animals.
実験室実験の利点と制限
DMAP has several advantages as a reagent in organic chemistry. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and readily available. However, DMAP has some limitations as a reagent. It is a strong acid and can be corrosive to certain materials. It also has a strong odor that can be unpleasant to work with.
将来の方向性
There are several future directions for the use of DMAP in scientific research. One potential area of research is the development of DMAP analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMAP and its potential role in the treatment of inflammatory diseases. Additionally, the use of DMAP in the synthesis of new compounds for various applications is an area of ongoing research.
合成法
DMAP can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with acetic anhydride to form 2,5-dimethoxyacetanilide. The second step involves the reaction of 2,5-dimethoxyacetanilide with chloroacetic acid to form DMAP. The synthesis of DMAP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DMAP has been widely used in scientific research for its unique properties. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. DMAP has also been found to have potential therapeutic applications in the treatment of certain diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
CAS番号 |
115170-20-2 |
|---|---|
製品名 |
3-(2,5-Dimethoxyanilino)propanoic acid |
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
3-(2,5-dimethoxyanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)9(7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
VLESTKDTHQLTGW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NCCC(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




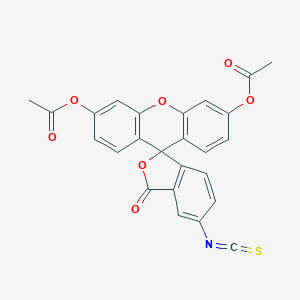
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
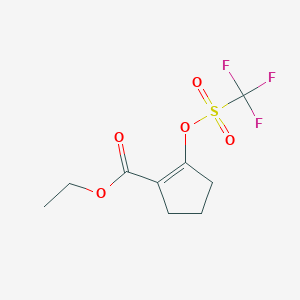
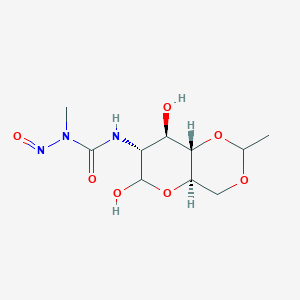
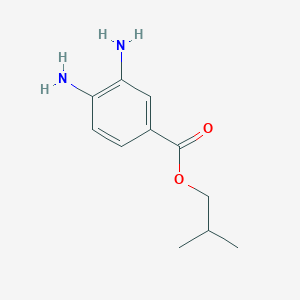
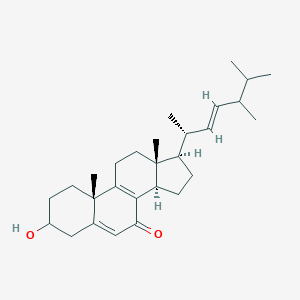
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
